3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione
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Overview
Description
3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione is a complex organic compound with a unique structure that includes a piperidine ring, an aminophenyl group, and a hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione typically involves multiple steps, including the formation of the piperidine ring and the introduction of the aminophenyl and hydroxypropyl groups. Common synthetic routes may involve the use of starting materials such as ethyl acetoacetate, 4-aminobenzaldehyde, and 2-hydroxypropylamine. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the piperidine ring can be reduced to form alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the carbonyl groups may produce secondary alcohols .
Scientific Research Applications
3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Aminophenyl)-3-methyl-1-(2-hydroxypropyl)piperidine-2,6-dione
- 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxyethyl)piperidine-2,6-dione
- 3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,5-dione
Uniqueness
3-(4-Aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl group, in particular, enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
116207-16-0 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-(4-aminophenyl)-3-ethyl-1-(2-hydroxypropyl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H22N2O3/c1-3-16(12-4-6-13(17)7-5-12)9-8-14(20)18(15(16)21)10-11(2)19/h4-7,11,19H,3,8-10,17H2,1-2H3 |
InChI Key |
KINIZMXIBJVTLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)N(C1=O)CC(C)O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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